molecular formula C8H8N4 B6598810 2-amino-4-cyclopropylpyrimidine-5-carbonitrile CAS No. 2214020-57-0

2-amino-4-cyclopropylpyrimidine-5-carbonitrile

Cat. No. B6598810
CAS RN: 2214020-57-0
M. Wt: 160.18 g/mol
InChI Key: PUGKOIJQAZVGCI-UHFFFAOYSA-N
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Description

2-Amino-4-cyclopropylpyrimidine-5-carbonitrile (ACPC) is an organic compound used in a variety of laboratory experiments. It is a colorless, crystalline solid with a melting point of around 177 °C. ACPC has been extensively studied due to its interesting chemical and physical properties. In particular, it has been used in a variety of organic synthesis reactions, and its mechanism of action has been well characterized. In addition, its biochemical and physiological effects have been studied, and it has been found to have a number of potential applications in scientific research.

Scientific Research Applications

2-amino-4-cyclopropylpyrimidine-5-carbonitrile has a number of potential applications in scientific research. It has been used in a variety of organic synthesis reactions, including the synthesis of 2-amino-4-cyclopropylpyrimidine-5-carboxamides and this compound-3-carboxamides. In addition, this compound has been used in the synthesis of novel heterocyclic compounds, such as this compound-3-carboxamides and this compound-4-carboxamides. This compound has also been used as an intermediate in the synthesis of other organic compounds, such as 2-amino-4-cyclopropylpyrimidine-5-carboxamides and this compound-3-carboxamides.

Mechanism of Action

The mechanism of action of 2-amino-4-cyclopropylpyrimidine-5-carbonitrile is not fully understood. However, it is believed that this compound is able to bind to a variety of proteins in the body, including enzymes, receptors, and transporters. Once bound, this compound is thought to affect the activity of these proteins, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cytochrome P450 (CYP450). In addition, this compound has been found to inhibit the activity of a variety of transporters, including multidrug resistance protein 1 (MRP1) and organic anion transporter 1 (OAT1). This compound has also been found to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-amino-4-cyclopropylpyrimidine-5-carbonitrile has a number of advantages and limitations for lab experiments. One of the major advantages of this compound is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable and can be stored at room temperature for extended periods of time. However, this compound can be toxic in high concentrations, and it can be difficult to accurately measure its concentration in a solution.

Future Directions

There are a variety of potential future directions for 2-amino-4-cyclopropylpyrimidine-5-carbonitrile research. One potential direction is the development of more efficient and cost-effective synthesis methods. In addition, more research is needed to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, more research is needed to explore the potential applications of this compound in scientific research and drug development.

Synthesis Methods

2-amino-4-cyclopropylpyrimidine-5-carbonitrile can be synthesized using a variety of methods. The most common method involves the reaction of 4-chloro-2-pyrimidinecarbonitrile with ammonium chloride in the presence of an aqueous acid. This reaction produces a mixture of this compound and 4-amino-2-chloropyrimidine-5-carbonitrile. The two compounds can then be separated by column chromatography. Other methods of synthesis include the reaction of 4-chloro-2-pyrimidinecarbonitrile with potassium carbonate in the presence of acetic acid, and the reaction of 4-chloro-2-pyrimidinecarbonitrile with ammonium chloride in the presence of an aqueous base.

properties

IUPAC Name

2-amino-4-cyclopropylpyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-3-6-4-11-8(10)12-7(6)5-1-2-5/h4-5H,1-2H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGKOIJQAZVGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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